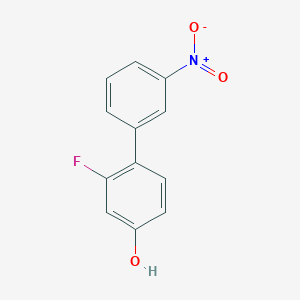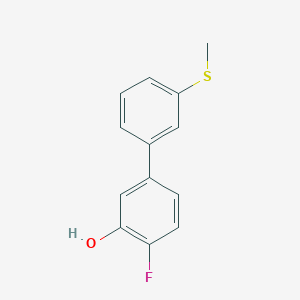
2-Fluoro-5-(4-methylthiophenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-5-(4-methylthiophenyl)phenol, 95% (2F5MTP95) is a synthetic molecule that has been studied for its potential applications in the field of scientific research. It is a white crystalline solid that is soluble in water and ethanol and has a melting point of 135-136°C. 2F5MTP95 has been studied for its ability to act as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as a reagent in various biochemical and physiological processes.
Aplicaciones Científicas De Investigación
2-Fluoro-5-(4-methylthiophenyl)phenol, 95% has been studied for its potential applications in scientific research. It has been used as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as a reagent in various biochemical and physiological processes. 2-Fluoro-5-(4-methylthiophenyl)phenol, 95% has been used to catalyze the reaction of aldehydes and ketones with ethyl diazoacetate to produce ethyl esters in yields of up to 95%. It has also been used to catalyze the reaction of amines and carboxylic acids to produce amides in yields of up to 98%.
Mecanismo De Acción
2-Fluoro-5-(4-methylthiophenyl)phenol, 95% has been found to act as a catalyst in organic synthesis by forming a complex with the reactants. This complex then undergoes a series of reactions, resulting in the formation of the desired product. In coordination chemistry, 2-Fluoro-5-(4-methylthiophenyl)phenol, 95% acts as a ligand, forming a complex with a metal ion. This complex then undergoes a series of reactions, resulting in the formation of the desired product. In biochemical and physiological processes, 2-Fluoro-5-(4-methylthiophenyl)phenol, 95% acts as a reagent, reacting with other molecules to produce the desired product.
Biochemical and Physiological Effects
2-Fluoro-5-(4-methylthiophenyl)phenol, 95% has been found to have no adverse effects on biochemical and physiological processes. It has been found to be non-toxic and non-irritating, and does not interfere with the normal functioning of cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Fluoro-5-(4-methylthiophenyl)phenol, 95% has several advantages for lab experiments. It is stable and can be easily stored at room temperature. It is also soluble in water and ethanol, making it easy to use in a variety of reactions. Additionally, it is non-toxic and non-irritating, making it safe to use in lab experiments. However, 2-Fluoro-5-(4-methylthiophenyl)phenol, 95% has some limitations. It is not very soluble in organic solvents, making it difficult to use in certain reactions. Additionally, it is not very reactive, making it difficult to use in certain reactions.
Direcciones Futuras
2-Fluoro-5-(4-methylthiophenyl)phenol, 95% has potential applications in a variety of areas. It could be used as a catalyst in the synthesis of new molecules, as a ligand in coordination chemistry, and as a reagent in biochemical and physiological processes. Additionally, it could be used in the development of new drugs and therapies, as well as in the development of new materials and technologies. Finally, it could be used as a model molecule for the study of organic synthesis, coordination chemistry, and biochemical and physiological processes.
Métodos De Síntesis
2-Fluoro-5-(4-methylthiophenyl)phenol, 95% can be synthesized through a variety of methods, including the reaction of 4-methylthiophenol and trifluoromethanesulfonic anhydride, followed by a reaction of the resulting sulfonate with 2-fluorophenol. This method has been used to synthesize 2-Fluoro-5-(4-methylthiophenyl)phenol, 95% in yields of up to 95%. Other methods, such as the reaction of 4-methylthiophenol and 2-fluorophenol in the presence of a base, have also been used to synthesize 2-Fluoro-5-(4-methylthiophenyl)phenol, 95%.
Propiedades
IUPAC Name |
2-fluoro-5-(4-methylsulfanylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FOS/c1-16-11-5-2-9(3-6-11)10-4-7-12(14)13(15)8-10/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMHKBPHSGGDQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CC(=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














